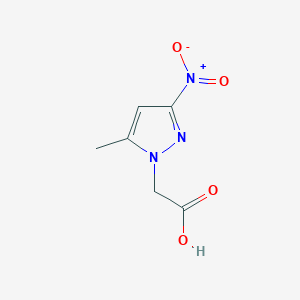

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-methyl-3-nitropyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYOSHLKRWXEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361199 | |

| Record name | (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344912-39-6 | |

| Record name | (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a substituted pyrazole derivative, presents a scaffold of interest in medicinal chemistry and drug discovery. This technical guide synthesizes the currently available, albeit limited, information regarding its chemical and physical properties. Due to a notable scarcity of published experimental data, this document primarily outlines predicted properties and general synthetic strategies applicable to this class of compounds. Further empirical research is critically needed to fully elucidate the chemical behavior and potential biological activity of this molecule.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in the current body of scientific literature. The following table summarizes basic identification information and predicted physicochemical properties. These predicted values serve as an initial reference point for handling and further investigation.

| Property | Value | Source |

| CAS Number | 344912-39-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₇N₃O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 185.14 g/mol | --INVALID-LINK--[1] |

| Predicted Boiling Point | 416.4 ± 35.0 °C | Not available in search results |

| Predicted Density | 1.60 ± 0.1 g/cm³ | Not available in search results |

| Predicted pKa | 3.34 ± 0.10 | Not available in search results |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general synthetic routes for analogous pyrazole acetic acids can be inferred. A plausible synthetic pathway would likely involve a multi-step process, as outlined below.

Hypothetical Synthesis Workflow

This proposed workflow is based on common reactions for the synthesis of pyrazole derivatives and subsequent functionalization.

Caption: Hypothetical synthesis of this compound.

Detailed Methodologies (General Procedures)

Step 1: N-Alkylation of 5-methyl-3-nitro-1H-pyrazole

-

Objective: To introduce the acetic acid ester moiety at the N1 position of the pyrazole ring.

-

Reagents: 5-methyl-3-nitro-1H-pyrazole, ethyl chloroacetate (or ethyl bromoacetate), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide, acetone).

-

Procedure:

-

Dissolve 5-methyl-3-nitro-1H-pyrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base portion-wise to the solution at room temperature.

-

Slowly add a stoichiometric equivalent of ethyl chloroacetate or ethyl bromoacetate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product, ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, by column chromatography or recrystallization.

-

Step 2: Hydrolysis of the Ester

-

Objective: To convert the ethyl ester intermediate to the final carboxylic acid.

-

Reagents: Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide), and a suitable solvent (e.g., water, ethanol/water mixture).

-

Procedure (Base-catalyzed):

-

Dissolve the ester intermediate in an ethanol/water mixture.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

-

Reactivity and Spectroscopic Data

No specific experimental data on the reactivity or spectroscopic analysis of this compound has been found in the available literature. Based on its structure, the following characteristics can be anticipated:

-

Acidity: The carboxylic acid group will exhibit typical acidic properties, allowing for the formation of salts and esters.

-

Nucleophilicity of the Pyrazole Ring: The pyrazole ring system's reactivity towards electrophiles would be influenced by the electron-withdrawing nitro group and the acetic acid substituent.

-

Spectroscopic Analysis (Expected):

-

¹H NMR: Signals corresponding to the methyl group protons, the pyrazole ring proton, and the methylene protons of the acetic acid moiety would be expected. The chemical shifts would be influenced by the nitro group.

-

¹³C NMR: Resonances for all six carbon atoms would be present, with the carbon atoms of the pyrazole ring and the carbonyl carbon being of particular diagnostic value.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group would be prominent.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 185.14 g/mol would be expected, along with characteristic fragmentation patterns.

-

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or the involvement of this compound in any specific signaling pathways. The broader class of pyrazole-containing compounds is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the nitro group and the acetic acid side chain on the pyrazole scaffold suggests that this compound could be a candidate for biological screening.

Conclusion and Future Directions

This compound remains a largely uncharacterized compound. While its basic chemical identity is established, a significant gap exists in the experimental data concerning its synthesis, reactivity, and biological properties. The hypothetical synthetic route and predicted properties outlined in this guide provide a foundational framework for researchers interested in this molecule. Future work should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.

-

Investigating its physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, through experimental determination.

-

Screening for a wide range of biological activities to uncover its therapeutic potential.

Such studies are essential to unlock the full potential of this compound and to determine its utility in drug development and other scientific applications.

References

An In-depth Technical Guide on the Structure Elucidation of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies employed in the structural elucidation of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details the synthesis, spectroscopic analysis, and data interpretation required to confirm the molecular structure of this pyrazole derivative. All experimental protocols are described, and quantitative data are summarized for clarity and comparative purposes.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug design and development. The title compound, this compound (Molecular Formula: C6H7N3O4, Molecular Weight: 185.14 g/mol , CAS: 344912-39-6), incorporates key pharmacophoric features, including a nitro group and a carboxylic acid moiety, which can significantly influence its physicochemical and biological properties.[1][2] Accurate structural confirmation is a critical first step in any research and development endeavor involving such novel chemical entities.

This guide outlines a systematic approach to the structure elucidation of this compound, beginning with its synthesis and followed by a multi-pronged analytical strategy employing nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Synthesis

The synthesis of this compound can be achieved via the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with an appropriate haloacetic acid ester, followed by hydrolysis. A general synthetic scheme is presented below, drawing parallels from established synthesis routes for similar pyrazole-containing compounds.[3]

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. To a solution of 5-methyl-3-nitro-1H-pyrazole (1 equivalent) in dry acetone, anhydrous potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl chloroacetate (1.1 equivalents) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.

-

Step 2: Hydrolysis to this compound. The purified ethyl ester (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1). Lithium hydroxide (1.5 equivalents) is added, and the reaction is stirred at room temperature for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the THF is removed under reduced pressure, and the aqueous layer is washed with ethyl acetate. The aqueous layer is then acidified to pH 2-3 with 1M HCl, leading to the precipitation of the final product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Data and Analysis

The structural confirmation of the synthesized compound relies on the collective interpretation of data from various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 13.50 | br s | 1H | -COOH |

| 7.10 | s | 1H | Pyrazole C4-H |

| 5.20 | s | 2H | -CH₂- |

| 2.45 | s | 3H | -CH₃ |

Table 2: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 168.5 | -COOH |

| 155.0 | Pyrazole C3-NO₂ |

| 145.0 | Pyrazole C5-CH₃ |

| 112.0 | Pyrazole C4 |

| 52.0 | -CH₂- |

| 12.5 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10 mg of the synthesized compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Acquisition: ¹H NMR spectra are acquired with 16 scans, and ¹³C NMR spectra are acquired with 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 186.0464 | 186.0461 |

| [M-H]⁻ | 184.0307 | 184.0310 |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Sample Preparation: The sample is dissolved in a mixture of acetonitrile and water (1:1) with 0.1% formic acid for positive ion mode and without formic acid for negative ion mode.

-

Analysis Mode: Data is acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-2800 | Broad | O-H stretch (Carboxylic Acid) |

| 1715 | Strong | C=O stretch (Carboxylic Acid) |

| 1540, 1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| 1590 | Medium | C=N stretch (Pyrazole ring) |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound is depicted in the following diagram.

Caption: Workflow for structure elucidation.

Conclusion

The combination of synthesis and comprehensive spectroscopic analysis provides a robust framework for the unequivocal structure elucidation of this compound. The presented data and experimental protocols serve as a detailed guide for researchers working on the characterization of novel pyrazole derivatives. The confirmed structure provides the necessary foundation for further investigation into the biological activities and potential therapeutic applications of this compound.

References

An In-depth Technical Guide on (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is limited. The data presented herein is a combination of information from chemical suppliers and predicted values based on the analysis of structurally similar compounds.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a nitro group and a carboxylic acid moiety on the pyrazole scaffold suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a summary of its chemical properties, a detailed hypothetical experimental protocol for its synthesis, and an overview of the general biological significance of related pyrazole structures.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 344912-39-6 | [1][2] |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| Hazard | Irritant | [1] |

Spectroscopic Data (Predicted and Representative)

3.1. ¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~6.5 | Singlet | 1H | Pyrazole C4-H |

| ~5.1 | Singlet | 2H | -CH₂- |

| ~2.4 | Singlet | 3H | -CH₃ |

3.2. ¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | -COOH |

| ~155.0 | Pyrazole C3-NO₂ |

| ~148.0 | Pyrazole C5-CH₃ |

| ~110.0 | Pyrazole C4 |

| ~52.0 | -CH₂- |

| ~14.0 | -CH₃ |

3.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1710 | C=O stretch (Carboxylic acid) |

| ~1550 and ~1350 | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1620 | C=N stretch (Pyrazole ring) |

| ~1450 | C-H bend (Alkyl) |

3.4. Mass Spectrometry (Predicted)

| m/z | Assignment |

| 185.04 | [M]⁺ (Molecular Ion) |

| 140.04 | [M - COOH]⁺ |

| 124.04 | [M - COOH - O]⁺ |

| 94.05 | [M - COOH - NO₂]⁺ |

Experimental Protocols

4.1. Hypothetical Synthesis of this compound

The synthesis of this compound can be hypothetically achieved via a two-step process involving the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with an ethyl haloacetate followed by acidic or basic hydrolysis of the resulting ester. This method is a common and effective route for the synthesis of N-substituted pyrazole acetic acids.

Step 1: Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

-

Reaction Setup: To a solution of 5-methyl-3-nitro-1H-pyrazole (1 equivalent) in a suitable polar aprotic solvent such as anhydrous acetone or N,N-dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC).

-

Work-up and Isolation: After the reaction is complete, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a dilute acid such as 1M hydrochloric acid.

-

Product Collection: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: General structure-activity relationship (SAR) concept for pyrazole derivatives.

References

Lack of Publicly Available Data on the Biological Activity of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Despite a comprehensive search of scientific literature and chemical databases, no specific data on the biological activity of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has been found in the public domain. While the pyrazole scaffold is a well-known pharmacophore present in many biologically active compounds, this particular derivative appears to be largely unexplored or the findings have not been published.

This technical guide will, therefore, provide a broader context by summarizing the known biological activities of structurally related pyrazole derivatives and outlining the typical experimental protocols used to assess these activities. This information is intended to serve as a foundational resource for researchers interested in investigating the potential therapeutic properties of this compound.

General Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties. Numerous studies have demonstrated their potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant agents.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a core component of many compounds exhibiting potent antibacterial and antifungal properties. These compounds are often evaluated for their minimum inhibitory concentration (MIC) against various strains of bacteria and fungi. Some derivatives have shown efficacy against drug-resistant strains, making them promising candidates for the development of new anti-infective agents.

Anticancer Activity

A significant number of pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis. The anticancer potential of these compounds is a major focus of current research in drug discovery.

Anti-inflammatory and Analgesic Activity

Certain pyrazole-containing compounds are known for their anti-inflammatory and analgesic effects. For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole ring. The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Experimental Protocols for Biological Assays

The following are generalized experimental protocols commonly employed in the biological evaluation of pyrazole derivatives. These methodologies can be adapted for testing the specific activity of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualization of a General Experimental Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a novel chemical compound.

Potential Therapeutic Targets of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Technical Overview

Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific biological activities or therapeutic targets of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. The information presented herein is based on the well-documented activities of structurally related pyrazole-containing compounds. Therefore, this document serves as a guide to the potential therapeutic avenues for this compound, based on the established pharmacology of the broader pyrazole class of molecules.

Introduction

The pyrazole ring is a five-membered heterocyclic diamine that is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. Pyrazole derivatives have been extensively explored and have led to the development of drugs with anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties.[1][2] Given the rich history of the pyrazole nucleus in drug discovery, it is plausible that this compound could exhibit interesting biological activities.

Potential Therapeutic Areas and Targets of Pyrazole Derivatives

Based on extensive research into various substituted pyrazoles, several key therapeutic areas have emerged.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties.[3] Some compounds with similar structures to pyrazoles have been noted for their potential to inhibit pathways involved in inflammation.[4]

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a common feature in many compounds developed for their antibacterial and antifungal properties.[3][5] For instance, certain pyrazole derivatives have been synthesized and screened for their in vitro antibacterial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella typhosa.[5] Similarly, antifungal activity against species like Aspergillus niger and Candida albicans has been reported for some pyrazole-containing molecules.[5]

Anticancer and Cytotoxic Activity

The potential for pyrazole derivatives to act as anticancer agents is an active area of research. Some novel 5-methyl pyrazol-3-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity using methods such as the Brine shrimp lethality bioassay and the SRB assay.[6] Furthermore, pyrazole-s-triazine derivatives have been investigated for the targeted therapy of triple-negative breast tumor cells, potentially via the EGFR/PI3K/AKT/mTOR signaling cascade.[7]

Protein Kinase Inhibition

Certain fused pyrazole ring systems have demonstrated biological activities that include protein kinase inhibition.[8] This suggests that pyrazole derivatives could be designed to target specific kinases involved in disease pathogenesis.

Neurological and Anticonvulsant Activity

Derivatives of pyrazole have also been investigated for their effects on the central nervous system. For example, a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized and evaluated for their anticonvulsant activity.[9]

Summary of Biological Activities of Various Pyrazole Derivatives

While no quantitative data is available for this compound, the following table summarizes the activities of other pyrazole derivatives mentioned in the scientific literature.

| Compound Class | Biological Activity | Organism/Cell Line | Key Findings |

| 1,3,4,5-tetrasubstituted pyrazole derivatives | Anti-inflammatory | In vitro assays | Showed excellent inhibition (93.80%) compared to diclofenac sodium (90.21%) at 1 mM.[2] |

| Pyrazole-benzimidazole hybrids | Anticancer | MCF 7 breast cancer cells | One compound showed significant cytotoxicity with a GI50 of 15.6 µM and low cytotoxicity against normal Vero cells.[2] |

| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives | Endothelin-1 antagonist | Mice | One compound was more potent than the standard, bosentan, in preventing endothelin-1-induced sudden death.[10] |

| 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Antibacterial | Staphylococcus aureus, Enterococcus faecalis | Highly potent growth inhibitors of Gram-positive bacteria with low toxicity to human cells.[11] |

| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides | Anticonvulsant | Mice | Showed protection from seizures in maximal electroshock induced seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models.[9] |

Potential Signaling Pathway Involvement

Given the documented anticancer activity of some pyrazole derivatives, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell growth and survival. One such pathway is the EGFR/PI3K/AKT/mTOR cascade.

Caption: EGFR/PI3K/AKT/mTOR signaling pathway, a potential target for anticancer pyrazole derivatives.

Experimental Protocols of Related Studies

To facilitate further research into this compound, this section details common experimental methodologies used in the evaluation of other pyrazole derivatives.

General Synthesis of Pyrazole Derivatives

A common synthetic route to pyrazole derivatives involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For example, 3-methyl-5-pyrazolone can be prepared by treating ethyl acetoacetate with hydrazine hydrate in absolute ethanol.[8]

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to assess cell density, and by extension, cytotoxicity.

-

Cell Plating: Cancer cell lines are plated in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Reading: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).

-

Data Analysis: The absorbance is proportional to the number of living cells, allowing for the calculation of cell viability and IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

While there is a lack of direct evidence for the therapeutic targets of this compound, the extensive body of research on the pyrazole class of compounds suggests a high potential for biological activity. The diverse pharmacological profiles of pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, provide a strong rationale for the synthesis and biological evaluation of this compound. Future research should focus on screening this compound against a panel of common biological targets, such as various kinases, receptors, and enzymes, as well as in phenotypic screens for different disease areas. Such studies will be crucial in elucidating the therapeutic potential of this specific pyrazole derivative.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid | 1015844-46-8 [smolecule.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 9. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Potential Mechanism of Action of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and Related Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyrazole Derivatives

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of pyrazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5] The biological versatility of the pyrazole nucleus is attributed to its ability to interact with a variety of biological targets through diverse intermolecular forces. The presence of a nitro group and an acetic acid moiety on the (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid structure suggests potential for a range of biological activities, as these functional groups can significantly influence the compound's electronic and steric properties, and its ability to act as a hydrogen bond donor or acceptor.

Potential Mechanisms of Action Based on Structurally Related Compounds

Based on the extensive research on pyrazole derivatives, the potential mechanisms of action for this compound can be extrapolated from the activities of related compounds.

Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

-

COX Inhibition: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, function as selective COX-2 inhibitors.[6][8] This selectivity is often attributed to the presence of specific substituents that can fit into the hydrophobic pocket of the COX-2 enzyme.[6] The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[6]

-

Modulation of Pro-inflammatory Cytokines: Some pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[6]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB plays a crucial role in the inflammatory response. Certain pyrazole compounds can inhibit the NF-κB signaling pathway, thereby downregulating the expression of inflammatory genes.[9]

Experimental Protocols for Assessing Anti-inflammatory Activity:

-

In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The IC50 values are determined to assess the potency and selectivity of the compound.

-

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages: Murine or human macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence and absence of the test compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant are then quantified using ELISA.

-

Carrageenan-Induced Paw Edema in Rodents: This is a classic in vivo model of inflammation. The test compound is administered to rodents prior to the injection of carrageenan into the paw. The anti-inflammatory effect is measured by the reduction in paw swelling over time.[7]

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[10][11][12]

-

Inhibition of DNA Gyrase and Topoisomerase IV: Some pyrazole-thiazole hybrids have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[11] These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents.

-

Disruption of Bacterial Cell Wall: Certain pyrazole derivatives have been shown to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[11]

-

Biofilm Inhibition: The formation of biofilms contributes to antibiotic resistance. Some pyrazole compounds have been found to inhibit biofilm formation in pathogenic bacteria.[9][11]

Experimental Protocols for Assessing Antimicrobial Activity:

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms. The MIC is the lowest concentration of the compound that inhibits visible growth of the microbe.

-

Disk Diffusion Assay: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk indicates the antimicrobial activity.

-

Biofilm Inhibition Assay: This assay quantifies the ability of a compound to prevent the formation of biofilms by pathogenic bacteria, often using a crystal violet staining method.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with several compounds demonstrating cytotoxicity against various cancer cell lines.[1][13][14][15]

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and BRAF.[13][14] The pyrazolo[3,4-d]pyrimidine nucleus, an isostere of the purine nucleus, is known to act as an ATP competitive inhibitor for several kinases.[13]

-

Tubulin Polymerization Inhibition: Some pyrazole compounds can interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][14]

-

Induction of Apoptosis: Pyrazole derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[1]

-

Estrogen Receptor (ER) Modulation: Certain nitro-substituted triaryl pyrazole derivatives have shown binding affinity for estrogen receptors, suggesting their potential as selective estrogen receptor modulators (SERMs) for the treatment of hormone-dependent cancers.[16]

Experimental Protocols for Assessing Anticancer Activity:

-

MTT or SRB Assay: These colorimetric assays are widely used to assess the cytotoxicity of a compound against a panel of cancer cell lines. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the test compound to determine if it induces cell cycle arrest.

-

Apoptosis Assays: Various methods, such as Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2), are used to confirm the induction of apoptosis.

-

Kinase Inhibition Assays: In vitro kinase assays are performed to measure the inhibitory activity of the compound against specific protein kinases.

Quantitative Data on Related Pyrazole Derivatives

While no quantitative data is available for this compound, the following table summarizes representative data for other pyrazole derivatives to provide a context for potential potency.

| Compound Class | Biological Activity | Target/Assay | Potency (IC50/MIC) | Reference |

| Pyrazole-benzimidazole hybrids | Anticancer | MCF-7 cell line | - | [13] |

| Pyrazole-thiazole hybrids | Antibacterial | MRSA | <0.2 µM (MBC) | [11] |

| Naphthyl-substituted pyrazoles | Antibacterial | S. aureus | 0.78–1.56 µg/mL (MIC) | [11] |

| Benzenesulfonamide-pyrazoles | Anti-inflammatory | COX-2 Inhibition | 38.73 - 61.24 nM (IC50) | [13] |

| Pyrazole Carbaldehyde Derivatives | Anticancer | PI3 Kinase | 0.25 µM (IC50) | [1] |

| 3,4-Diaryl Pyrazole Derivatives | Anticancer | Various cancer cell lines | 0.06–0.25 nM (IC50) | [1] |

| Nitro-substituted Triaryl Pyrazoles | ER Binding | ERα / ERβ | 5.17 / 3.27 (RBA) | [16] |

Visualizing Potential Biological Activities

The following diagrams illustrate the potential therapeutic pathways and experimental evaluation workflows for pyrazole derivatives.

Caption: Potential therapeutic pathways of pyrazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 5. jchr.org [jchr.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. srrjournals.com [srrjournals.com]

- 16. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery over a century ago unlocked a vast and fertile field of chemical synthesis and pharmacological exploration. Pyrazole and its derivatives have proven to be a "privileged scaffold," a core molecular structure that is recurrently found in a multitude of biologically active compounds. From the first synthetic analgesic to modern-day blockbuster drugs, the history of pyrazoles is intrinsically linked to the advancement of therapeutic agents. This in-depth technical guide delves into the seminal discovery of pyrazole compounds, tracing their historical development, and elucidating the foundational experimental protocols and pharmacological breakthroughs that have solidified their importance in drug discovery.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Seminal Synthesis

The journey of pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative, Knorr serendipitously created the first pyrazole compound, a pyrazolone, which would later form the basis for the first synthetically produced fever-reducing drug, antipyrine.[3] His foundational experiment, the condensation of a β-ketoester with a hydrazine derivative, is now famously known as the Knorr pyrazole synthesis.[1][4][5]

The First Synthesis: 1-Phenyl-3-methyl-5-pyrazolone

The genesis of pyrazole chemistry lies in the synthesis of 1-phenyl-3-methyl-5-pyrazolone.[1] Knorr's original work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the entire field.[1]

-

Reactants:

-

Phenylhydrazine: 100 g

-

Ethyl acetoacetate: 125 g

-

-

Procedure:

-

The phenylhydrazine and ethyl acetoacetate were combined in a reaction vessel at ambient temperature.

-

An initial condensation reaction occurred, leading to the formation of an oily product and water.

-

The water was separated from the oily condensation product.

-

The oily product was then heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to yield the crude pyrazolone.

-

Upon cooling, the product solidified and was collected.

-

-

Observations and Data:

Logical Workflow of Knorr's 1883 Pyrazole Synthesis

Evolution of Pyrazole Synthesis

Following Knorr's initial discovery, the synthesis of pyrazoles rapidly evolved, with chemists developing various methods to construct this versatile heterocyclic ring.

The Knorr Pyrazole Synthesis and its Variations

The Knorr synthesis remains a fundamental and widely used method for preparing pyrazoles.[9][10] It generally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] A key aspect of this synthesis is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[9]

Synthesis from Acetylenic Ketones

Another classical and enduring method for pyrazole synthesis is the reaction of acetylenic ketones with hydrazines.[9] This approach also presents the challenge of regioselectivity, often yielding a mixture of isomeric products.

1,3-Dipolar Cycloadditions

A more modern and versatile approach to pyrazole synthesis involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[10] This method offers a high degree of control over the substitution pattern of the resulting pyrazole ring.

Synthesis from Pyranones

Pyranones have also been utilized as precursors for pyrazole synthesis.[10] The reaction of pyranones with hydrazine derivatives provides a convenient route to various substituted pyrazoles.

Physical and Chemical Properties of Early Pyrazole Compounds

The early pyrazole compounds synthesized by Knorr and his contemporaries were characterized by their physical and chemical properties, which are crucial for their identification, purification, and further chemical manipulation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Pyrazole | C₃H₄N₂ | 68.08 | 70 | 186-188 | Soluble in water and organic solvents.[11][12] |

| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 126-130 | 287 (at 265 mmHg) | Soluble in hot water, alcohol, acid, and alkali.[6][7][8] |

| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 188.23 | 111-113 | 319 | Soluble in water, ethanol, and chloroform. |

The Pharmacological Awakening: Pyrazoles in Drug Discovery

The true impact of Knorr's discovery was realized with the advent of pyrazole-based pharmaceuticals. The pyrazole scaffold has since been incorporated into a wide array of drugs targeting various diseases.[13]

Anti-inflammatory and Analgesic Properties

The first significant pharmacological application of a pyrazole derivative was antipyrine, which exhibited potent analgesic and antipyretic properties.[3] This discovery paved the way for the development of a new class of non-steroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 8. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. ijnrd.org [ijnrd.org]

- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 14. ijpsjournal.com [ijpsjournal.com]

Nitro-Substituted Pyrazoles: A Technical Guide to Synthesis, Biological Activity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nitro-substituted pyrazoles, a class of heterocyclic compounds demonstrating significant potential across various scientific domains, including medicinal chemistry, materials science, and agrochemicals. The introduction of the nitro group, a potent electron-withdrawing moiety, profoundly influences the pyrazole ring's chemical reactivity and biological properties, making these compounds a fertile ground for research and development. This document details key synthetic methodologies, summarizes their diverse biological activities with quantitative data, and provides insights into their applications in drug discovery.

Synthesis of Nitro-Substituted Pyrazoles

The synthesis of nitro-substituted pyrazoles can be broadly categorized into two main approaches: direct nitration of a pre-formed pyrazole ring and the construction of the pyrazole ring from nitro-containing precursors.

Direct Nitration of the Pyrazole Ring

Direct nitration is a common method for introducing a nitro group onto the pyrazole core. The regioselectivity of the reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

-

N-Nitration: Treatment of pyrazoles with nitrating agents like nitric acid/acetic anhydride can lead to the formation of N-nitropyrazoles. These intermediates are often unstable and can rearrange to C-nitropyrazoles under thermal or acidic conditions.[1]

-

C-Nitration: The 4-position of the pyrazole ring is generally the most susceptible to electrophilic substitution. Nitration at this position can be achieved using a mixture of fuming nitric acid and sulfuric acid.[2] For instance, 4-nitropyrazole (4-NP) can be synthesized by the rearrangement of N-nitropyrazole in sulfuric acid or directly from pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.[2]

Experimental Protocol: Synthesis of 4-Nitropyrazole (4-NP) via One-Pot Two-Step Route [2]

-

Nitration Mixture Preparation: Carefully prepare a nitrating mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%).

-

Reaction: Add pyrazole to the nitrating mixture. The reaction proceeds in a one-pot, two-step manner to yield 4-NP.

-

Work-up and Purification: The reaction mixture is typically poured onto ice, and the resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to obtain pure 4-nitropyrazole.

Cycloaddition and Cyclization Reactions

Building the nitro-substituted pyrazole ring from acyclic precursors is a versatile strategy that allows for the synthesis of complex, polysubstituted derivatives.

-

From Nitro-Olefins: A common method involves the [3+2] cycloaddition reaction between a diazo compound and a nitro-olefin.[3] Another approach is the reaction of hydrazones with nitro-olefins, which can be mediated by a strong base to yield tetrasubstituted pyrazoles.[4][5]

-

From 1,3-Dicarbonyl Compounds and Hydrazines: The classical Knorr pyrazole synthesis can be adapted by using nitro-substituted 1,3-dicarbonyl compounds or nitro-substituted hydrazines to introduce the nitro group into the final pyrazole structure.

The following diagram illustrates a general workflow for the synthesis and derivatization of nitro-substituted pyrazoles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

Preliminary In-Vitro Screening of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Technical Guide

Abstract

This technical guide outlines a comprehensive framework for the preliminary in-vitro screening of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a novel heterocyclic compound with potential therapeutic applications. Drawing upon the well-established biological activities of the pyrazole scaffold, this document provides detailed experimental protocols for evaluating its antimicrobial, anticancer, and enzyme inhibitory properties. While specific experimental data for the title compound is not yet publicly available, this guide presents collated data from structurally related pyrazole derivatives to serve as a benchmark for future studies. Methodologies for synthesis, antimicrobial susceptibility testing, cytotoxicity screening via MTT assay, and a representative enzyme inhibition assay are described in detail. Furthermore, this guide includes visualizations of experimental workflows and a key signaling pathway, the PI3K/Akt pathway, which is a known target for many bioactive pyrazole compounds, to aid in experimental design and data interpretation.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The incorporation of a nitro group, a methyl group, and an acetic acid moiety onto the pyrazole ring in this compound suggests a compound with potentially unique and potent biological effects. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyrazole ring, potentially enhancing its interaction with biological targets. This guide provides a roadmap for the initial in-vitro evaluation of this promising compound.

Data Presentation: In-Vitro Activity of Structurally Related Pyrazole Derivatives

To provide a comparative baseline for the screening of this compound, the following tables summarize the in-vitro antimicrobial and anticancer activities of various pyrazole derivatives reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives against Bacterial Strains

| Compound/Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1 - 8 | 1 | [1] |

| Imidazo-pyridine substituted pyrazole | <1 | <1 | [1] |

| Indole-attached imines of pyrazole | - | 1.0 (IC50) | [1] |

| Pyrazole-thiazole hybrids | 1.9 | - | [1] |

| Thiazolidinone-clubbed pyrazoles | - | 16 | [1] |

Table 2: IC50 Values of Selected Pyrazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrazolinone Chalcone (Compound 6b) | Caco | 23.34 ± 0.14 | [2] |

| Pyrazole-s-triazine (Compound 7d) | MDA-MB-231 | - | [3] |

| Pyrazole-s-triazine (Compound 7f) | MDA-MB-231 | - | [3] |

| Indolo–pyrazoles (Compound 6c) | HCT-116 | 9.02 | [4] |

| Indolo–pyrazoles (Compound 6aa) | HCT-116 | 10.79 | [4] |

| Indolo–pyrazoles (Compound 6c) | SK-MEL-28 | 3.46 | [4] |

| Pyrazole carbohydrazide (Compound 1) | ACHN | - | [5] |

| 3,5-diaminopyrazole-1-carboxamide (Compound XIII) | HepG2 | 6.57 | [6] |

| 3,5-diaminopyrazole-1-carboxamide (Compound XIII) | HCT-116 | 9.54 | [6] |

| 3,5-diaminopyrazole-1-carboxamide (Compound XIII) | MCF-7 | 7.97 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and preliminary in-vitro screening of this compound.

Synthesis of this compound

A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of pyrazole-1-acetic acid derivatives. A general two-step procedure is outlined below:

Step 1: Synthesis of 5-methyl-3-nitro-1H-pyrazole This intermediate can be synthesized through the cyclization of a suitable precursor, such as a β-ketonitrile, with hydrazine hydrate in acetic acid. The reaction is typically carried out under reflux or with sonication to improve yields and reduce reaction times.

Step 2: N-Alkylation with an Acetic Acid Moiety The synthesized 5-methyl-3-nitro-1H-pyrazole can then be N-alkylated using an appropriate haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF). Subsequent hydrolysis of the resulting ester under acidic or basic conditions will yield the final product, this compound.

Antimicrobial Susceptibility Testing

3.2.1. Agar Well Diffusion Method This method provides a qualitative assessment of the antimicrobial activity.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Evenly swab the inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

-

Create wells of a defined diameter in the agar using a sterile borer.

-

Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.

-

Include positive (standard antibiotic) and negative (solvent) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each well.

3.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method provides quantitative data on the antimicrobial potency.

-

Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Add a standardized inoculum of the test microorganism to each well.

-

Include positive (no compound), negative (no inoculum), and standard antibiotic controls.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In-Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay: Nitric Oxide Synthase (NOS)

Given that some pyrazole derivatives are known to inhibit nitric oxide synthase (NOS), a representative assay protocol is provided.

-

Enzyme and Substrate Preparation: Prepare solutions of purified NOS isoform (e.g., iNOS, eNOS, or nNOS) and the substrate L-arginine in an appropriate buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-arginine and necessary cofactors (e.g., NADPH, tetrahydrobiopterin).

-

Nitrite/Nitrate Detection: The activity of NOS is determined by measuring the production of nitric oxide, which is often quantified by measuring its stable end products, nitrite and nitrate, using the Griess reagent.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a key signaling pathway potentially targeted by pyrazole derivatives.

Conclusion

This technical guide provides a foundational framework for the initial in-vitro evaluation of this compound. The proposed experimental protocols are based on well-established methods for screening novel chemical entities for antimicrobial and anticancer activities. The provided data on related pyrazole derivatives offer valuable context for interpreting future experimental results. The investigation of this novel compound, guided by the methodologies outlined herein, holds the potential to uncover a new therapeutic agent with significant clinical applications. Further studies, including mechanism of action elucidation and in-vivo efficacy assessments, will be crucial next steps following a successful preliminary in-vitro screening.

References

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes for the Synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Compounds incorporating the pyrazole scaffold have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2][3][4]

The title compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and agricultural research and development.[3][5] Its structure, featuring a nitro group and a carboxylic acid moiety, makes it a versatile intermediate for creating diverse chemical libraries to screen for biological activity. These notes provide a detailed protocol for the laboratory-scale synthesis of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 5-methyl-3-nitro-1H-pyrazole. The first step involves an N-alkylation reaction with ethyl chloroacetate to form the corresponding ester. The second step is the hydrolysis of the ester to yield the final carboxylic acid product. This approach is analogous to synthetic routes reported for similar N-substituted nitro-heterocycles.[2]

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride | 1255718-05-8 | Benchchem [benchchem.com]

- 4. ijpsr.com [ijpsr.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

Application Notes and Protocols: Preparation of (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a key intermediate for the development of novel pyrazole-based therapeutic agents. The protocol outlines a two-step synthetic route commencing with the commercially available 5-methyl-3-nitro-1H-pyrazole. The procedure involves an initial N-alkylation using ethyl chloroacetate, followed by the hydrolysis of the resulting ester to yield the final product. This application note is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The incorporation of a nitro group and an acetic acid moiety can modulate the compound's physicochemical properties and biological activity. This compound is a valuable building block for synthesizing more complex molecules with potential applications in various therapeutic areas. The following protocol details a reliable method for its preparation in a laboratory setting.

Chemical Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

-

Step 1: N-Alkylation. 5-methyl-3-nitro-1H-pyrazole is reacted with ethyl chloroacetate in the presence of a base to yield ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

-

Step 2: Hydrolysis. The ethyl ester intermediate is then hydrolyzed under basic conditions to produce the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-methyl-3-nitro-1H-pyrazole | ≥95% | Commercially Available[1] |

| Ethyl chloroacetate | Reagent Grade | Standard Supplier |

| Anhydrous Potassium Carbonate | Reagent Grade | Standard Supplier |

| Acetone | Anhydrous | Standard Supplier |

| Sodium Hydroxide | Reagent Grade | Standard Supplier |

| Hydrochloric Acid | Concentrated | Standard Supplier |

| Ethyl Acetate | Reagent Grade | Standard Supplier |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house |

| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier |

| Deionized Water | N/A | N/A |

Step 1: Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

-

To a stirred solution of 5-methyl-3-nitro-1H-pyrazole (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

-

To this suspension, add ethyl chloroacetate (1.2 eq.) dropwise at room temperature.[2]

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

Step 2: Synthesis of this compound

-

Dissolve the ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq.) obtained from Step 1 in a minimal amount of ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide (2.0 eq.).

-

Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting ester by TLC.

-

After the hydrolysis is complete, cool the reaction mixture in an ice bath.

-

Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold deionized water, and dried under vacuum to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) |

| 5-methyl-3-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10[3] | Off-white to yellow solid |

| Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | C₈H₁₁N₃O₄ | 213.19 | Pale yellow oil or low melting solid |

| This compound | C₆H₇N₃O₄ | 185.14 | White to off-white solid |

Table 2: Expected Yields and Analytical Data

| Compound | Yield (Expected) | Melting Point (°C) (Expected) | ¹H NMR (Expected δ, ppm) |

| Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | 70-85% | N/A | δ 1.2-1.3 (t, 3H), 2.4-2.5 (s, 3H), 4.1-4.2 (q, 2H), 5.1-5.2 (s, 2H), 6.7-6.8 (s, 1H) |

| This compound | 80-95% | 150-160 | δ 2.4-2.5 (s, 3H), 5.1-5.2 (s, 2H), 6.7-6.8 (s, 1H), 10.0-11.0 (br s, 1H) |

Note: The expected yields and analytical data are based on analogous reactions and may vary.

Experimental Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Ethyl chloroacetate is a lachrymator and should be handled with care.

-

Concentrated acids and bases are corrosive and should be handled with appropriate caution.

Conclusion

The protocol described provides a straightforward and efficient method for the synthesis of this compound. This procedure is scalable and utilizes readily available starting materials and reagents, making it suitable for widespread use in research and development laboratories focused on the discovery of new pyrazole-based compounds.

References

Application Notes and Protocols for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid in Cell-Based Assays

Disclaimer: The following application notes and protocols are provided as a general guideline for researchers. Specific experimental conditions should be optimized for your particular cell lines and research objectives.

Introduction

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class. While specific biological data for this compound is limited, derivatives of pyrazole and nitroimidazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] These notes provide a framework for the initial investigation of this compound's potential in common cell-based assays.

Potential Applications

Based on the known biological activities of related pyrazole compounds, this compound is a candidate for investigation in the following areas:

-

Anticancer Research: Many pyrazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[4][5][6] Assays to determine its effect on cell viability, proliferation, and apoptosis are highly relevant.

-

Anti-inflammatory Studies: Pyrazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.[7][8][9][10]

-